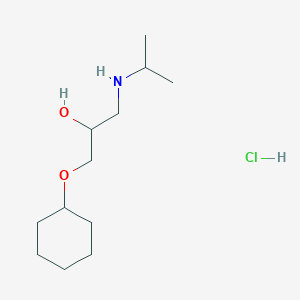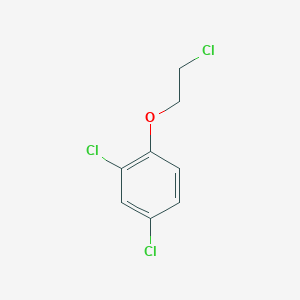![molecular formula C12H11ClN2O B14504090 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride CAS No. 62984-72-9](/img/structure/B14504090.png)
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride is an organic compound with the molecular formula C12H12N2OCl. This compound is known for its unique chemical structure, which includes a cyano group, a dimethylamino group, and a prop-2-enoyl chloride moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form various derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.
Bases (e.g., NaOH, KOH): Used in the initial formation of the acrylic acid intermediate.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride involves its reactivity with nucleophiles. The cyano group and the prop-2-enoyl chloride moiety are key functional groups that participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is utilized in the synthesis of various derivatives and in the study of molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl chloride
- 2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoyl chloride
- 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
Uniqueness
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the dimethylamino group enhances its solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
62984-72-9 |
|---|---|
Fórmula molecular |
C12H11ClN2O |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)11-5-3-9(4-6-11)7-10(8-14)12(13)16/h3-7H,1-2H3 |
Clave InChI |
HHDVSXSXVDBILC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


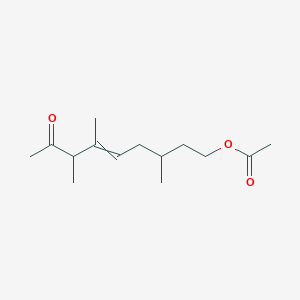
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
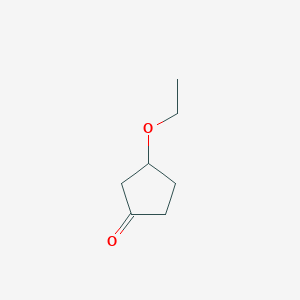
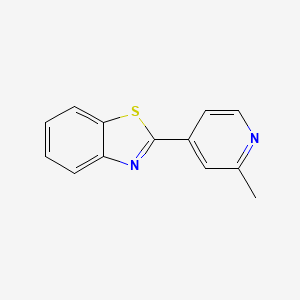
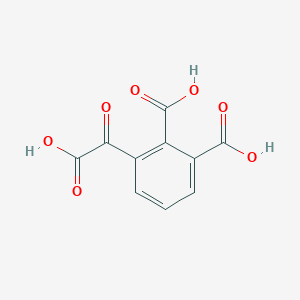
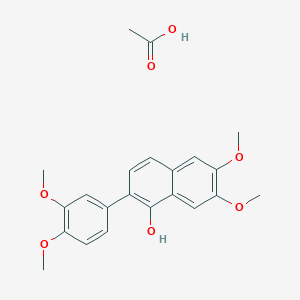
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
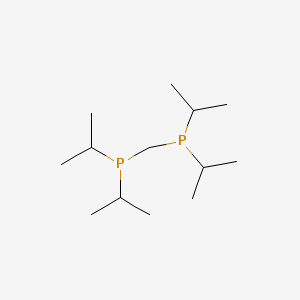
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14504048.png)

![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
